N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a synthetic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyridine ring substituted with a propyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the pyrrolidine ring, often through cyclization reactions involving suitable precursors .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in pharmacological studies, it may act as an agonist or antagonist at certain neurotransmitter receptors .
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the substituents attached to the nitrogen atom.
Imidazo[1,2-a]pyridines: These compounds have a similar pyridine ring structure but contain an imidazole ring fused to it.
Uniqueness: N-Propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of both a pyrrolidine and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H25N3 |
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Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-propyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-3-9-16-15-8-7-13(12-17-15)14-6-5-11-18(14)10-4-2/h7-8,12,14H,3-6,9-11H2,1-2H3,(H,16,17) |
InChI Key |
GVWHBSPJSJUEBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C2CCCN2CCC |
Origin of Product |
United States |
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